molecular formula C13H9F3N4S B010456 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione CAS No. 102989-83-3

1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione

Cat. No. B010456
M. Wt: 310.3 g/mol
InChI Key: OANCKSSPIAVFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione, also known as PFTT, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. PFTT is a member of the pyrazolopyrimidine family, which is known for its diverse pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including COX-2, as mentioned earlier. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. Additionally, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.

Biochemical And Physiological Effects

1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to inhibit the replication of HIV and HCV by targeting viral enzymes.

Advantages And Limitations For Lab Experiments

1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has some limitations as well. It is not very water-soluble, which can make it difficult to use in aqueous assays. Additionally, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has not been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.

Future Directions

There are several future directions for the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its pharmacokinetic and toxicological properties in more detail. Additionally, the development of more water-soluble derivatives of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione could expand its potential applications in aqueous assays. Finally, the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione in combination with other drugs could lead to the development of more effective therapeutic strategies.
Conclusion:
In conclusion, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione is a heterocyclic compound with significant potential in medicinal chemistry. Its synthesis method is relatively simple, and it has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione, including investigating its potential as an anti-cancer agent in vivo and studying its pharmacokinetic and toxicological properties in more detail.

Synthesis Methods

The synthesis of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoromethylthiocyanate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is obtained in good yield and purity after purification using column chromatography.

Scientific Research Applications

1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also shown potent inhibitory activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

102989-83-3

Product Name

1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione

Molecular Formula

C13H9F3N4S

Molecular Weight

310.3 g/mol

IUPAC Name

3-methyl-1-phenyl-6-(trifluoromethyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H9F3N4S/c1-7-9-10(17-12(13(14,15)16)18-11(9)21)20(19-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,17,18,21)

InChI Key

OANCKSSPIAVFPA-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3

SMILES

CC1=NN(C2=C1C(=S)N=C(N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3

synonyms

1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione

Origin of Product

United States

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